Sulfaguanidine

Description

This compound is a guanidine derivative of sulfanilamide used in veterinary medicine. This compound is poorly absorbed from the gut but is well suited for the treatment of bacillary dysentery and other enteric infections.

This compound is a small molecule drug with a maximum clinical trial phase of IV.

A sulfanilamide antimicrobial agent that is used to treat enteric infections.

See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...

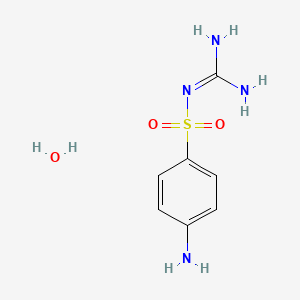

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-aminophenyl)sulfonylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBKOPJOKNSWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023609 | |

| Record name | Sulfaguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57-67-0 | |

| Record name | Sulfaguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaguanidine [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaguanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfaguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfaguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfaguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XQ8043FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of Enteric Chemotherapy: A Technical Guide to the Discovery and Historical Significance of Sulfaguanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical significance of sulfaguanidine, a pioneering sulfonamide that revolutionized the treatment of enteric bacterial infections. We delve into the seminal work of the two independent American research teams who first synthesized the compound in 1940, detailing their experimental approaches. The guide elucidates the mechanism of action of this compound as a competitive inhibitor of dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. Furthermore, we present a comprehensive overview of its historical impact, particularly its crucial role in managing bacillary dysentery during World War II. This document consolidates key quantitative data, experimental protocols, and visual representations of the underlying biochemical pathways and developmental workflow to serve as a valuable resource for researchers in antimicrobial drug discovery and development.

Discovery and Synthesis

This compound was independently synthesized in 1940 by two American research teams: one at the Johns Hopkins University School of Medicine led by E. K. Marshall, Jr., and another at the American Cyanamid Company led by Richard O. Roblin.[1][2] Both groups were investigating derivatives of sulfanilamide with the aim of finding a compound that was poorly absorbed from the gastrointestinal tract, thereby concentrating its antibacterial action in the intestines.

The Marshall, Bratton, White, and Litchfield Approach

Marshall's team at Johns Hopkins sought to create a sulfonamide with low lipid solubility and a pKa value that would ensure it remained largely un-ionized in the intestinal tract, thus limiting its absorption. Their research led them to synthesize this compound from sulfanilamide and guanidine.

The Roblin, Williams, Winnek, and English Contribution

Concurrently, the team at American Cyanamid, as part of a systematic investigation into sulfanilamide derivatives, also synthesized this compound. Their work was driven by the hypothesis that modifying the sulfanilamide molecule could alter its pharmacokinetic properties to target specific sites of infection.

Experimental Synthesis Protocols

Experimental Workflow for the Synthesis of this compound

References

Sulfaguanidine's Mechanism of Action on Folic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of sulfaguanidine, a sulfonamide antibiotic, with a specific focus on its inhibitory effects on bacterial folic acid synthesis. It details the molecular interactions, enzymatic kinetics, and the biochemical pathway targeted by this drug. This document also outlines a comprehensive experimental protocol for determining the inhibitory potency of this compound against its target enzyme, dihydropteroate synthase (DHPS). The information presented herein is intended to support research and development efforts in the fields of antimicrobial drug discovery and infectious disease.

Introduction

This compound is a member of the sulfonamide class of antibiotics, which were among the first antimicrobial agents to be systematically used for the treatment of bacterial infections.[1] Its primary therapeutic application has been in the treatment of gastrointestinal infections, owing to its poor absorption from the gut.[2][3] The clinical efficacy of this compound and other sulfonamides stems from their ability to selectively interfere with a metabolic pathway essential for bacterial survival but absent in humans: the de novo synthesis of folic acid.[4]

Folic acid, a B vitamin, is a crucial precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[1] While mammals obtain folic acid from their diet, many bacteria must synthesize it. This metabolic difference forms the basis for the selective toxicity of sulfonamides.[4] This guide will dissect the precise mechanism by which this compound disrupts this vital bacterial pathway.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The antibacterial effect of this compound is primarily achieved through the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5] DHPS catalyzes a critical step in the folic acid synthesis pathway: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[6]

This compound's efficacy as a competitive inhibitor is rooted in its structural similarity to PABA.[4] This structural analogy allows this compound to bind to the active site of DHPS, thereby preventing PABA from binding and halting the synthesis of 7,8-dihydropteroate.[4] The consequence of this enzymatic blockade is the depletion of the downstream products of the folic acid pathway, most notably tetrahydrofolate, the biologically active form of folic acid. Without an adequate supply of tetrahydrofolate, bacteria are unable to synthesize the necessary precursors for DNA replication and protein synthesis, leading to a bacteriostatic effect where bacterial growth and replication are arrested.[4]

References

- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Sulfaguanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antibiotic that has been historically significant in the treatment of enteric infections. Its unique chemical and physical properties, particularly its poor absorption from the gut, have dictated its therapeutic applications. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action. All quantitative data is summarized in structured tables for ease of reference.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its core structure consists of a sulfanilamide moiety linked to a guanidine group. This substitution significantly influences its physicochemical properties, particularly its basicity and solubility.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-(4-aminobenzenesulfonyl)guanidine | |

| Synonyms | Sulphaguanidine, Sulfaguine, Sulfanilylguanidine | |

| CAS Number | 57-67-0 | |

| Chemical Formula | C₇H₁₀N₄O₂S | |

| Molecular Weight | 214.24 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 190-193 °C | |

| Solubility in Water | 0.805 mg/mL (practically insoluble) | |

| Solubility in Organic Solvents | Very slightly soluble in 96% ethanol, slightly soluble in acetone. | |

| Solubility in Acids | Soluble in 1 M HCl (50 mg/mL). | |

| pKa (Strongest Acidic) | 10.53 | |

| pKa (Strongest Basic) | 7.72 | |

| logP | -0.55 |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source(s) |

| UV-Vis | Maxima at 208, 259, and 290 nm in water. | |

| FT-IR (KBr Pellet) | Characteristic peaks for N-H stretching (amine and guanidine), S=O stretching (sulfonamide), and aromatic C-H and C=C bending. | |

| ¹H NMR | Signals corresponding to aromatic protons and protons of the amine and guanidine groups. | |

| ¹³C NMR | Resonances for the carbon atoms of the benzene ring and the guanidine group. |

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, this compound prevents bacterial growth and replication. Mammalian cells are unaffected as they obtain folic acid from their diet.

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Experimental Protocols

The following are detailed methodologies for the determination of key chemical and physical properties of this compound.

Melting Point Determination

Objective: To determine the melting point range of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Grind a small amount of this compound into a fine powder using a mortar and pestle.

-

Pack the powdered this compound into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute initially.

-

Observe the sample through the magnifying lens.

-

As the temperature approaches the expected melting point (around 180 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water.

Apparatus:

-

Analytical balance

-

Vials with screw caps (e.g., 20 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Accurately weigh an excess amount of this compound (e.g., 100 mg) and transfer it to a vial.

-

Add a known volume of distilled water (e.g., 10 mL) to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of water to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer (at the λmax of this compound) or an HPLC method.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

-

Perform the experiment in triplicate to ensure accuracy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of solid this compound.

Apparatus:

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or a KBr pellet press.

-

Spatula

-

Agate mortar and pestle

-

KBr powder (spectroscopic grade)

Procedure (KBr Pellet Method):

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment prior to running the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Pipettes

-

Vortex mixer

Solvent Selection: Based on solubility data, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.

Procedure:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

-

Cap the tube and vortex gently to dissolve the sample completely.

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to obtain a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum, setting appropriate parameters for the number of scans, acquisition time, and relaxation delay.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling, using an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Synthesis Workflow

A common laboratory synthesis of this compound involves the reaction of p-acetamidobenzenesulfonyl chloride with guanidine nitrate in an alkaline medium, followed by hydrolysis of the acetyl group.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed examination of the chemical and physical properties of this compound, catering to the needs of researchers and professionals in the field of drug development. The tabulated data offers a quick and comprehensive reference, while the detailed experimental protocols provide practical guidance for the characterization of this and similar compounds. The visualization of its mechanism of action and synthesis workflow further aids in the conceptual understanding of this compound's role and preparation.

Sulfaguanidine structural formula and molecular weight

For Immediate Release

This whitepaper provides a detailed technical overview of sulfaguanidine, a sulfonamide antibiotic primarily used in veterinary medicine. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, mechanism of action, and relevant experimental workflows.

Core Compound Characteristics

This compound (IUPAC name: 4-Amino-N-[amino(imino)methyl]benzenesulfonamide) is a synthetic antimicrobial agent.[1] Its key quantitative and qualitative properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C7H10N4O2S | [2][3] |

| Molecular Weight | 214.24 g/mol | [2] |

| CAS Number | 57-67-0 | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 190-193 °C | [1][2] |

| Solubility | Slightly soluble in water, soluble in dilute mineral acids | [2] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the bacterial folic acid synthesis pathway, thereby inhibiting bacterial growth and reproduction.

References

Sulfaguanidine Solubility: A Comprehensive Technical Guide for Researchers

For immediate release

This in-depth technical guide provides a comprehensive overview of the solubility of sulfaguanidine in various solvents. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow of the experimental process.

Introduction to this compound

This compound is a sulfonamide antibacterial agent. Its efficacy and delivery are significantly influenced by its solubility in different media. A thorough understanding of its solubility profile is therefore critical for formulation development, bioavailability studies, and the design of effective drug delivery systems. This guide aims to provide a centralized resource of this vital physicochemical property.

Solubility of this compound

The solubility of this compound is presented below, categorized by solvent type. The data has been compiled from various scientific sources.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

| Solvent | Temperature (°C) | Solubility | Unit | Citation |

| Water | 25 | 1 | g/1000mL | |

| Water | 100 | 100 | g/1000mL | |

| Water (pH 7.4) | Not Specified | >32.1 | µg/mL | [1] |

| Ethanol (96%) | Not Specified | Very slightly soluble | - | |

| Ethanol | Not Specified | Slightly soluble | - | |

| Acetone | Not Specified | Slightly soluble | - | |

| Methanol | Not Specified | Soluble | - | [2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥9.6 | mg/mL | [3] |

| Dilute Hydrochloric Acid | Not Specified | Easily soluble | - | |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 2.5 | mg/mL | [4][5] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 | mg/mL | [4][5] |

| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 2.5 | mg/mL | [4][5] |

Note: Qualitative descriptions such as "slightly soluble" and "easily soluble" are based on established pharmacopeial definitions.

Experimental Protocol for Solubility Determination

The following section details a robust and widely adopted experimental protocol for determining the solubility of a compound like this compound. The shake-flask method is a gold-standard technique for establishing thermodynamic solubility.[6][7]

Principle

The shake-flask method involves equilibrating an excess amount of the solid compound in a solvent of interest over a defined period.[7] Once equilibrium is reached, the undissolved solid is separated from the saturated solution. The concentration of the dissolved compound in the clear supernatant is then quantified to determine the solubility.[8]

Materials and Equipment

-

This compound (analytical standard)

-

Solvents of interest (e.g., water, ethanol, buffer solutions)

-

Volumetric flasks

-

Glass vials with screw caps

-

Orbital shaker or incubator with temperature control[7]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)[8]

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[9][10]

-

Analytical balance

-

pH meter

Detailed Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a solid phase remains at equilibrium.[7]

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6][8] The equilibration time should be sufficient to ensure that the concentration of the dissolved solute in the supernatant remains constant.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.[6]

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.[8] It is important to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered supernatant from the solubility experiment using a validated analytical method, such as HPLC-UV.[9][10]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the experimental samples by interpolating their analytical response on the calibration curve. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide provides essential information on the solubility of this compound, a critical parameter for its development and application. The compiled data and detailed experimental protocol offer a valuable resource for researchers in the pharmaceutical sciences. Adherence to standardized methods like the shake-flask protocol is crucial for obtaining accurate and reproducible solubility data.

References

- 1. This compound | C7H10N4O2S | CID 5324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpc-standards.com [hpc-standards.com]

- 3. raybiotech.com [raybiotech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. pubcompare.ai [pubcompare.ai]

- 9. pharmaguru.co [pharmaguru.co]

- 10. improvedpharma.com [improvedpharma.com]

Sulfaguanidine as a Competitive Inhibitor of Dihydropteroate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a member of the sulfonamide class of antibiotics, which function by disrupting the folic acid synthesis pathway in various microorganisms.[1] This pathway is essential for the biosynthesis of nucleotides and certain amino acids, making it a critical target for antimicrobial agents.[1] The selective toxicity of sulfonamides arises from the fact that bacteria must synthesize their own folic acid, whereas mammals obtain it from their diet.[2] The key enzyme in this pathway targeted by sulfonamides is dihydropteroate synthase (DHPS).[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action as a competitive inhibitor of DHPS, supported by experimental protocols and quantitative data for related sulfonamides.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The bacterial folate biosynthesis pathway begins with the conversion of guanosine triphosphate to 7,8-dihydroneopterin, which is then further processed. A crucial step in this pathway is the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[3] This reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS).[3]

Sulfonamides, including this compound, are structural analogs of PABA.[1] This structural similarity allows them to bind to the active site of DHPS, directly competing with the natural substrate, PABA.[1][3] By occupying the active site, this compound prevents the binding of PABA, thereby inhibiting the synthesis of 7,8-dihydropteroate and halting the entire folate biosynthesis pathway.[1] This ultimately leads to a bacteriostatic effect, as the bacteria are unable to produce the necessary components for DNA replication and cell division.[2]

The following diagram illustrates the competitive inhibition of DHPS by this compound.

Caption: Competitive inhibition of DHPS by this compound.

Quantitative Data for Sulfonamide Inhibition of Dihydropteroate Synthase

| Sulfonamide | Organism | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Sulfadoxine | Plasmodium falciparum (sensitive) | 0.14 µM | - | [4] |

| Sulfadoxine | Plasmodium falciparum (resistant) | 112 µM | - | [4] |

| Sulfadiazine | Escherichia coli | 2.5 x 10⁻⁶ M | - | [5] |

| Sulfamethoxazole | Staphylococcus aureus | - | See note 1 | [3] |

Note 1: The study on Staphylococcus aureus measured the Michaelis constant (KM) and the inhibition constant (Ki) for sulfamethoxazole (SMX), demonstrating efficient binding and inhibition of the wild-type enzyme.[3]

Experimental Protocols

The following sections detail generalized methodologies for determining the inhibitory activity of compounds like this compound against dihydropteroate synthase. These protocols are synthesized from various published methods.[3][6][7]

Spectrophotometric Assay for DHPS Activity and Inhibition

This continuous assay measures the activity of DHPS by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR).

Materials:

-

Purified DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

p-Aminobenzoic acid (PABA)

-

This compound (or other inhibitor)

-

Dihydrofolate reductase (DHFR)

-

NADPH

-

Reaction Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.6)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare a reaction mixture containing the reaction buffer, DHPP, PABA, DHFR, and NADPH.

-

Inhibitor Addition: For inhibition assays, add varying concentrations of this compound to the reaction mixture. For control experiments (no inhibition), add the corresponding volume of the solvent used to dissolve the inhibitor (e.g., DMSO).

-

Enzyme Addition and Initiation: Initiate the reaction by adding a known concentration of the DHPS enzyme to the reaction mixture.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

-

To determine the inhibition constant (Ki) for competitive inhibition, perform the assay with varying concentrations of both the substrate (PABA) and the inhibitor (this compound). Analyze the data using a Lineweaver-Burk plot or non-linear regression analysis of the Michaelis-Menten equation.

-

Radiometric Assay for DHPS Activity and Inhibition

This endpoint assay directly measures the incorporation of radiolabeled PABA into dihydropteroate.

Materials:

-

Purified DHPS enzyme

-

DHPP

-

[¹⁴C]-p-Aminobenzoic acid ([¹⁴C]-PABA)

-

This compound (or other inhibitor)

-

Reaction Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.6)

-

Thin-layer chromatography (TLC) plates

-

Developing solvent (e.g., 100 mM phosphate buffer, pH 7.0)

-

Scintillation counter or phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, DHPP, and [¹⁴C]-PABA.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

-

Enzyme Addition and Incubation: Add the DHPS enzyme to initiate the reaction. Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as 50% acetic acid.

-

Separation of Product: Spot an aliquot of the reaction mixture onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the [¹⁴C]-dihydropteroate product from the unreacted [¹⁴C]-PABA substrate.

-

Quantification: Quantify the amount of radiolabeled product using a scintillation counter or by analyzing the TLC plate with a phosphorimager.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 and Ki values as described in the spectrophotometric assay protocol.

The following diagram outlines the general experimental workflow for determining the inhibitory constant (Ki) of this compound.

Caption: Workflow for determining the Ki of this compound.

Conclusion

This compound acts as a competitive inhibitor of dihydropteroate synthase, a critical enzyme in the bacterial folate biosynthesis pathway. Its structural similarity to the natural substrate, PABA, allows it to effectively block the production of essential downstream metabolites required for bacterial survival. While specific quantitative data for this compound's inhibitory activity is limited, the well-established mechanism of action for the broader sulfonamide class provides a strong foundation for its use as an antimicrobial agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further characterize the inhibitory kinetics of this compound and other novel DHPS inhibitors.

References

- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]

- 4. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Pharmacokinetic Profile of Sulfaguanidine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaguanidine is a sulfonamide antimicrobial agent that has been utilized in veterinary medicine, primarily for the treatment of enteric infections.[1][2] Its efficacy is rooted in its ability to act as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria.[1] By blocking this pathway, this compound impedes bacterial growth and replication.[1] A comprehensive understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in various animal models is paramount for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential residues in food-producing animals. This technical guide provides a detailed overview of the pharmacokinetic properties of this compound in key animal models, supported by experimental data and methodologies.

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound varies significantly across different animal species and is notably influenced by age. The following tables summarize the key pharmacokinetic parameters of this compound observed in rat models. Data for other species such as poultry and ruminants are less specific for this compound itself but general sulfonamide pharmacokinetic principles apply.[3][4][5]

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous (IV) Administration (2.5 mg/kg)

| Parameter | Adult Rats | Neonatal Rats | Unit |

| CLt (Total Clearance) | 0.29 | 0.14 | L/h/kg |

| AUC0-∞ (Area Under the Curve) | 8.18 | 20.46 | µg·h/mL |

| Vdss (Volume of Distribution at Steady State) | 0.65 | 0.59 | L/kg |

Data sourced from MedChemExpress compilation of a study by Mizuno et al., 1986.[6]

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral (PO) Administration (2.5 mg/kg)

| Parameter | Adult Rats | Neonatal Rats | Unit |

| Absolute Bioavailability | 12.76 | 57.86 | % |

| Cmax (Maximum Concentration) | 0.41 | 3.56 | µg/mL |

| Tmax (Time to Maximum Concentration) | 1.67 | 1.50 | h |

Data sourced from MedChemExpress compilation of a study by Mizuno et al., 1986.[6]

The data clearly indicates that this compound is poorly absorbed in adult rats, but its absorption is significantly higher in neonatal rats.[7] Neonatal rats also exhibit a lower elimination rate of the drug.[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. Below are outlines of key experimental methodologies cited in the literature for studying the pharmacokinetics of this compound and other sulfonamides.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical procedure for determining the pharmacokinetic profile of this compound in a rat model following both intravenous and oral administration.

1. Animal Model:

-

Species: Wistar or Sprague-Dawley rats.

-

Age: Adult (e.g., 8-10 weeks) and neonatal (e.g., 10 days) groups to assess age-related differences.[7]

-

Housing: Animals should be housed in controlled conditions with a standard diet and water ad libitum.[8]

2. Drug Administration:

-

Intravenous (IV) Administration: A solution of this compound is administered via the tail vein.[9] The typical dosage for pharmacokinetic studies is around 2.5 mg/kg.[7]

-

Oral (PO) Administration: this compound is administered via oral gavage.[9] The dosage is consistent with the IV group to allow for bioavailability calculations.[7]

3. Sample Collection:

-

Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[9]

-

Blood is collected from the tail vein or via cardiac puncture at the termination of the experiment.

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[10]

4. Sample Analysis (HPLC Method):

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector is commonly used.[11][12]

-

Sample Preparation: Plasma samples are typically deproteinized using an organic solvent like acetonitrile or methanol. The supernatant is then evaporated and the residue is reconstituted in the mobile phase.[13]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18) is frequently employed.[11]

-

Mobile Phase: A gradient mixture of an acidic buffer (e.g., 0.1% formic acid or 0.08% acetic acid in water) and an organic solvent (e.g., acetonitrile and/or methanol).[11][13]

-

Detection: UV detection is typically set at a wavelength of around 260-275 nm.[12] Fluorescence detection can also be used after pre-column derivatization with agents like fluorescamine for enhanced sensitivity.[11]

-

5. Pharmacokinetic Analysis:

-

Plasma concentration-time data is analyzed using non-compartmental or compartmental models with appropriate software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), and volume of distribution (Vd).[10]

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a common method to investigate the metabolic pathways of this compound.

1. Enzyme Source:

-

Liver microsomes from the animal species of interest (e.g., rat, pig, poultry, cattle) are used.[14][15]

2. Incubation:

-

This compound (at a specific concentration, e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).[16]

-

The reaction is initiated by adding cofactors such as an NADPH-regenerating system.[17]

-

The incubation is carried out at 37°C for a specified time (e.g., 60 minutes).[17]

3. Sample Analysis:

-

The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).[17]

-

The sample is centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.[17]

Visualizations

Experimental Workflow for Oral Bioavailability Study

Caption: Workflow for a typical oral bioavailability study in an animal model.

Metabolic Pathway of Sulfonamides

The primary metabolic pathways for sulfonamides, including this compound, involve acetylation and hydroxylation.[18]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of three sulphonamides in ruminant and preruminant kids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Routes of Administration and Dosage Forms of Drugs - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 9. downstate.edu [downstate.edu]

- 10. admescope.com [admescope.com]

- 11. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 18. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration [mdpi.com]

In Vitro Activity Spectrum of Sulfaguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfaguanidine is a sulfonamide antibiotic with a historical role in the treatment of enteric infections.[1][2] As a synthetic antimicrobial agent, it exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), a critical component in the bacterial folic acid synthesis pathway.[1][3] This guide provides a comprehensive overview of the in vitro activity spectrum of this compound, detailing its mechanism of action, known antibacterial scope, and the methodologies used to determine its efficacy. While quantitative minimum inhibitory concentration (MIC) data for this compound is sparse in contemporary literature, this document presents available data on its derivatives to offer insights into the potential of the broader chemical scaffold. Furthermore, detailed experimental protocols for antimicrobial susceptibility testing and visualizations of key pathways and workflows are provided to support further research and development.

Mechanism of Action

This compound, like other sulfonamides, functions as a competitive inhibitor of dihydropteroate synthase (DHPS).[1][2] Bacteria synthesize folic acid, an essential nutrient for DNA and RNA synthesis, through a pathway that utilizes para-aminobenzoic acid (PABA).[1][3] Due to its structural similarity to PABA, this compound binds to the active site of DHPS, thereby blocking the conversion of PABA to dihydropteroate and disrupting the folic acid synthesis pathway.[1] This selective toxicity is effective against bacteria because humans and other mammals obtain folic acid from their diet and lack the DHPS enzyme.[1] The action of sulfonamides is primarily bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the organisms.[4]

Signaling Pathway Diagram

Caption: Folic acid synthesis pathway and the inhibitory action of this compound.

In Vitro Antibacterial Spectrum

Historically, this compound has been recognized for its activity against a range of Gram-positive and Gram-negative bacteria, with a particular focus on enteric pathogens.[1][5] It has been noted for its effectiveness in preventing the growth of gram-negative intestinal bacilli.[6] However, the emergence of bacterial resistance has limited its contemporary clinical use.[4]

Quantitative Data

| Derivative | Organism | MIC (µM) | Reference |

| 2a | Staphylococcus aureus (MRSA) | 39.06 | [7] |

| Bacillus subtilis | 19.53 | [7] | |

| Enterococcus faecalis | 78.12 | [7] | |

| Escherichia coli | 39.06 | [7] | |

| Pseudomonas aeruginosa | 78.12 | [7] | |

| Salmonella typhi | 19.53 | [7] | |

| 2b | Staphylococcus aureus (MRSA) | 78.12 | [7] |

| Bacillus subtilis | 39.06 | [7] | |

| Enterococcus faecalis | 156.25 | [7] | |

| Escherichia coli | 78.12 | [7] | |

| Pseudomonas aeruginosa | 156.25 | [7] | |

| Salmonella typhi | 39.06 | [7] | |

| 2d | Staphylococcus aureus (MRSA) | 9.37 | [7] |

| Bacillus subtilis | 4.69 | [7] | |

| Enterococcus faecalis | 18.75 | [7] | |

| Escherichia coli | 9.37 | [7] | |

| Pseudomonas aeruginosa | 18.75 | [7] | |

| Salmonella typhi | 4.69 | [7] | |

| 3a | Staphylococcus aureus (MRSA) | 18.75 | [7] |

| Bacillus subtilis | 9.37 | [7] | |

| Enterococcus faecalis | 37.5 | [7] | |

| Escherichia coli | 18.75 | [7] | |

| Pseudomonas aeruginosa | 37.5 | [7] | |

| Salmonella typhi | 9.37 | [7] | |

| 8 | Staphylococcus aureus (MRSA) | 35.15 | [7] |

| Bacillus subtilis | 17.57 | [7] | |

| Enterococcus faecalis | 70.31 | [7] | |

| Escherichia coli | 35.15 | [7] | |

| Pseudomonas aeruginosa | 70.31 | [7] | |

| Salmonella typhi | 17.57 | [7] | |

| 11 | Staphylococcus aureus (MRSA) | 19.53 | [7] |

| Bacillus subtilis | 9.76 | [7] | |

| Enterococcus faecalis | 39.06 | [7] | |

| Escherichia coli | 19.53 | [7] | |

| Pseudomonas aeruginosa | 39.06 | [7] | |

| Salmonella typhi | 9.76 | [7] |

Note: The presented data is for this compound derivatives and not the parent compound itself.

Experimental Protocols for In Vitro Susceptibility Testing

The determination of the in vitro activity of an antimicrobial agent is crucial for understanding its efficacy. Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensure reproducibility and comparability of results. The two primary methods for determining the Minimum Inhibitory Concentration (MIC) are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol Outline (based on CLSI and EUCAST guidelines): [8][9][10]

-

Preparation of Antimicrobial Stock Solution:

-

Preparation of Microdilution Plates:

-

Dispense the appropriate growth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) into the wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to achieve the desired concentration range.

-

Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Incubation:

-

Inoculate the wells of the microtiter plate with the prepared bacterial suspension.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

Following incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

-

Experimental Workflow Diagram

Caption: Workflow for the broth microdilution susceptibility test.

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organisms.

Protocol Outline (based on CLSI guidelines): [3]

-

Preparation of Antimicrobial-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the antimicrobial stock solution.

-

Add a specific volume of each antimicrobial dilution to molten and cooled Mueller-Hinton Agar.

-

Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.

-

A control plate containing no antimicrobial agent should also be prepared.

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Using a multipoint replicator, spot the prepared bacterial inocula onto the surface of the agar plates. Multiple strains can be tested on a single plate.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.

-

Mechanisms of Resistance

Bacterial resistance to sulfonamides, including this compound, is a well-documented phenomenon. The primary mechanisms of resistance include:

-

Alteration of the Target Enzyme: Mutations in the gene encoding dihydropteroate synthase (DHPS) can lead to an enzyme with reduced binding affinity for sulfonamides, while still allowing it to bind to PABA.[5]

-

Alternative Folic Acid Synthesis Pathway: Some bacteria may develop or acquire alternative metabolic pathways to produce folic acid that are not inhibited by sulfonamides.[5]

-

Increased Production of PABA: Overproduction of the natural substrate, PABA, can outcompete the sulfonamide inhibitor for binding to the active site of DHPS.[1]

-

Plasmid-Mediated Resistance: Resistance can be acquired through the horizontal transfer of plasmids carrying genes that encode for sulfonamide-resistant variants of DHPS.

Conclusion

This compound is a sulfonamide antibiotic with a well-defined mechanism of action targeting bacterial folic acid synthesis. While its clinical utility has been superseded by newer agents due to the prevalence of resistance, the this compound scaffold continues to be a subject of interest in the development of novel antimicrobial agents. This technical guide provides a foundational understanding of its in vitro activity, the standardized methodologies for its evaluation, and the mechanisms by which bacteria develop resistance. The provided data on its derivatives and the detailed experimental protocols serve as a valuable resource for researchers and drug development professionals engaged in the discovery and development of new anti-infective therapies. Further research to obtain comprehensive quantitative MIC data for this compound against a contemporary panel of pathogenic bacteria would be beneficial for a complete understanding of its activity spectrum.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. archivemarketresearch.com [archivemarketresearch.com]

- 5. This compound Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. In vitro susceptibility of Gardnerella vaginalis and Bacteroides organisms, associated with nonspecific vaginitis, to sulfonamide preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 11. Sulfonamide [Susceptibility] by Minimum inhibitory concentration (MIC) - 476-2 - LOINC [findacode.com]

A Comprehensive Technical Guide to Sulfaguanidine (CAS No. 57-67-0)

Abstract: This document provides an in-depth technical overview of Sulfaguanidine, a sulfonamide antimicrobial agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, mechanism of action, synthesis, and analytical methods. The guide also covers its pharmacokinetic profile, spectrum of activity, clinical applications, and safety data. Quantitative data are presented in structured tables, key processes are visualized using diagrams, and detailed experimental protocols are provided for essential assays.

Physicochemical Properties

This compound is a white, needle-like crystalline powder.[1] It is characterized by its poor solubility in water but is soluble in dilute mineral acids and boiling water.[1][2] Its color may darken upon exposure to light.[1]

Table 1: Physicochemical and Identity Data for this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 57-67-0 | [3] |

| Molecular Formula | C₇H₁₀N₄O₂S | [3] |

| Molecular Weight | 214.25 g/mol | [3] |

| IUPAC Name | 2-(4-aminophenyl)sulfonylguanidine | [3] |

| Melting Point | 190-193 °C | [1][2] |

| Solubility | Water: ~1 g/L (25 °C) | [1] |

| Boiling Water: ~100 g/L | [1] | |

| 1 M HCl: 50 mg/mL | [4] | |

| DMSO: ≥9.6 mg/mL | [5] | |

| pKa | 2.37 (at 37 °C, uncertain) | [1] |

| Appearance | White to off-white needle-like crystalline powder |[1][4] |

Mechanism of Action

This compound exerts its bacteriostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA), an essential precursor for folic acid synthesis in bacteria.[6][7] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. In contrast, mammals obtain folic acid from their diet, which accounts for the selective toxicity of sulfonamides.[6]

The primary target of this compound is the enzyme dihydropteroate synthase (DHPS).[6][7] Due to its structural similarity to PABA, this compound competitively binds to the active site of DHPS, thereby inhibiting the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate.[6] This blockade disrupts the folic acid pathway, leading to an inability to synthesize purines, thymidine, and certain amino acids, which ultimately arrests bacterial growth and replication.[6]

Synthesis and Manufacturing

This compound can be synthesized through several routes. A common laboratory and industrial method involves the reaction of a sulfanilamide derivative with a guanidinating agent. One established method is the condensation of N-acetylsulfanilyl chloride with guanidine nitrate in the presence of a base like sodium hydroxide, followed by hydrolysis of the acetyl group.[8] Another approach involves the direct reaction of sulfanilamide with guanidine hydrochloride, catalyzed by an iodide salt.[9]

Analytical Methods

The identification and quantification of this compound in various matrices, such as pharmaceuticals and biological samples, are performed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a prevalent method, often coupled with UV or fluorescence detection.[10][11]

Table 2: Common Analytical Methods for this compound

| Technique | Method Details | Application | Reference |

|---|---|---|---|

| HPLC-UV | C18 column, gradient elution with methanol/acetonitrile and buffer. UV detection at λ = 260 nm. | Quantification in medicated animal feeds. | [11] |

| HPLC-FLD | C18 column, pre-column derivatization with fluorescamine, gradient mobile phase (acetic acid, methanol, acetonitrile). | Multi-residue analysis of sulfonamides in feeds and organic fertilizers. | [10][12] |

| LC-MS | C18 column, mobile phase of 0.1% formic acid in water/acetonitrile. Positive atmospheric pressure chemical ionization (APCI) MS mode. | Determination in medicated feedingstuffs. | [13] |

| Spectrophotometry | Flow injection analysis based on reaction with nitronium ion to form a colored complex, measured at 545 nm. | Determination in pharmaceutical and food samples. |[14][15] |

Pharmacokinetics and Metabolism

This compound is characterized by its poor absorption from the gastrointestinal tract, which is a key feature for its use in treating enteric infections.[2][7] This limited systemic absorption allows the drug to reach high concentrations in the gut where it can exert its antibacterial effect locally.[7] Studies in rats have shown that the absolute bioavailability is significantly lower in adults compared to neonates, indicating that the gastrointestinal tract's maturity influences absorption.[16][17] The small fraction that is absorbed is primarily metabolized in the liver and excreted via the kidneys.[18]

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Adult Rats | Neonatal Rats | Reference |

|---|---|---|---|

| Dose (IV) | 2.5 mg/kg | 2.5 mg/kg | [16] |

| Clearance (CLt) | 0.29 L/h/kg | 0.14 L/h/kg | [16] |

| Volume of Distribution (Vdss) | 0.65 L/kg | 0.59 L/kg | [16] |

| Dose (Oral) | 2.5 mg/kg | 2.5 mg/kg | [16] |

| Cmax | 0.41 µg/mL | 3.56 µg/mL | [16] |

| Tmax | 1.67 h | 1.50 h | [16] |

| Absolute Bioavailability | 12.76% | 57.86% |[16] |

Spectrum of Activity and Clinical Applications

This compound is a broad-spectrum bacteriostatic agent, active against a range of Gram-positive and Gram-negative bacteria.[4][19] Its primary clinical use has been in the treatment of gastrointestinal infections, such as bacillary dysentery and other forms of enteritis, due to its poor absorption and high concentration in the gut.[1][7] It has also been used to prevent infections before bowel surgery.[1] While its use has diminished with the advent of more potent and less toxic antibiotics, it remains relevant in veterinary medicine and in regions where newer drugs are less accessible.[3][7]

Safety and Toxicology

The use of this compound, like other sulfonamides, is associated with potential adverse effects. Common side effects include gastrointestinal disturbances like nausea and vomiting.[20] More serious, though less common, effects include:

-

Allergic Reactions: Skin rashes, itching, and in severe cases, Stevens-Johnson syndrome.[20]

-

Renal Toxicity: Crystalluria (crystal formation in urine) can occur, potentially leading to kidney damage. Maintaining adequate hydration is crucial to mitigate this risk.[20]

-

Hematologic Effects: Anemia, leukopenia (low white blood cell count), and thrombocytopenia (low platelet count) have been reported.[20]

-

Hepatotoxicity: Rare instances of liver damage can occur.[20]

Accidental ingestion may be harmful, and chronic exposure could lead to substance accumulation.[21]

Table 4: Toxicity Data Summary

| Effect Type | Observation | Reference |

|---|---|---|

| Acute Effects | Irritating to eyes, skin, and respiratory system. | [21] |

| Chronic Effects | Potential for kidney damage, reduced fertility (animal studies), and developmental toxicity (animal studies). | [21] |

| Specific Organ Toxicity | Kidneys (crystalluria), blood (anemia, leukopenia), liver (hepatotoxicity). |[20] |

Key Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterial strain.

1. Materials and Reagents:

-

This compound stock solution (e.g., 1024 µg/mL in a suitable solvent like DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Sterile 96-well microtiter plates.

-

Incubator (35-37°C).

2. Procedure:

-

Serial Dilution:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the positive control (broth + inoculum, no drug).

-

Well 12 serves as the negative control (broth only).

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be ~110 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Protocol: HPLC Analysis of this compound in a Pharmaceutical Formulation

This protocol provides a general methodology for quantifying this compound using HPLC-UV.

1. Instrumentation and Conditions:

-

HPLC System: With a UV-Vis detector, pump, and autosampler.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.[11]

-

Injection Volume: 20 µL.

2. Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).[10]

-

Create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

-

-

Sample Preparation:

-

Accurately weigh a quantity of the powdered pharmaceutical formulation.

-

Dissolve it in a known volume of diluent (e.g., 1 M HCl, then dilute with mobile phase) to achieve an expected concentration within the calibration range.[4]

-

Use sonication or vortexing to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared sample solutions.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

References

- 1. This compound | 57-67-0 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H10N4O2S | CID 5324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scientificlabs.com [scientificlabs.com]

- 5. apexbt.com [apexbt.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. CN106187830A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 9. CN105601545A - Method for synthesizing sulphaguanidine - Google Patents [patents.google.com]

- 10. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. selleckchem.com [selleckchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 20. What are the side effects of this compound? [synapse.patsnap.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

Crystalline structure and polymorphism of sulfaguanidine

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Sulfaguanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state chemistry of this compound, a sulfonamide antibiotic. A thorough understanding of its crystalline structures and polymorphic behavior is critical for drug development, ensuring product stability, and optimizing bioavailability. Recent research has significantly expanded our knowledge of this compound's solid-state landscape, revealing a complex system of anhydrous polymorphs, hydrates, and solvates.

This compound (SGD) is known to exist in multiple solid forms, a phenomenon known as polymorphism. These different crystalline arrangements, or polymorphs, possess the same chemical composition but exhibit distinct physicochemical properties, including melting point, solubility, and stability.[1][2] The solid-state forms of this compound can be broadly categorized into anhydrates, hydrates (containing water molecules within the crystal lattice), and solvates (containing solvent molecules other than water).[1][3]

A comprehensive re-examination of this compound's solid-state behavior has confirmed the existence of five anhydrous forms (AH-I to AH-V), two monohydrate polymorphs (Hy1-I and Hy1-II), and nine solvates with various organic solvents.[1][3][4] This rich polymorphic landscape underscores the importance of rigorous solid-state characterization during pharmaceutical development.

Quantitative Data on this compound Polymorphs and Hydrates

The following tables summarize the key quantitative data for the known anhydrous and hydrated forms of this compound. This data is essential for identifying and differentiating between the various solid forms.

Table 1: Physicochemical Properties of this compound Anhydrous Polymorphs

| Property | Form AH-I | Form AH-II | Form AH-V |

| Thermodynamic Stability | Stable at high temperatures | Thermodynamically stable at room and low temperatures | A recently discovered anhydrate polymorph |

| Melting Point (°C) | 190-193 | Not explicitly stated, but AH-II is the low-temperature form | Not explicitly stated |

| Kinetic Stability at RT | Remarkably stable | Stable | Not explicitly stated |

| Hydration Stability | More stable in terms of hydration | Less stable than AH-I | Not explicitly stated |

Data compiled from multiple sources.[1][4][5][6]

Table 2: Crystallographic Data for this compound Monohydrate (Hy1-I)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21 1 |

| a (Å) | 5.6095 |

| b (Å) | 7.3299 |

| c (Å) | 12.491 |

| α (°) | 90 |

| β (°) | 93.297 |

| γ (°) | 90 |

| Z | 2 |

Data obtained from the Crystallography Open Database (COD).[7]

Table 3: Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/1000 mL) |

| Water | 25 | ~1 |

| Water | 100 | ~100 |

| Ethanol | Room Temperature | Slightly soluble |

| Acetone | Room Temperature | Slightly soluble |

| Dilute Hydrochloric Acid | Room Temperature | Easily soluble |

| 1 M HCl | - | 50 mg/mL |

| DMSO | - | ≥9.6 mg/mL |

Data compiled from multiple sources.[5][8][9]

Experimental Protocols for Preparation and Characterization

The generation and characterization of this compound's various solid forms require specific experimental protocols. The following sections detail the methodologies cited in the literature.

Preparation of Polymorphs, Hydrates, and Solvates

A variety of techniques are employed to obtain the different solid-state forms of this compound.[1][3]

-

Slurry Experiments and Liquid-Assisted Grinding: These are effective methods for discovering solvates. The process involves suspending this compound in a solvent and cycling the temperature, typically between 10 to 30 °C.[1][3]

-

Cooling Crystallization: This technique is used to obtain specific forms, such as the monohydrate Hy1-I, from solvents like water, alcohols, 1,4-dioxane, and acetonitrile.[1] Due to this compound's low solubility in many solvents, the selection of appropriate solvents is crucial.[1][3]

-

Solvent Evaporation: Saturated solutions of a starting form (e.g., AH-I) are prepared at room temperature in various solvents. The solvent is then allowed to evaporate slowly to induce crystallization.[1]

-

Recrystallization from the Melt: The molten form of this compound (starting from AH-I) is placed on a hot bench at controlled temperatures (e.g., 70 to 130 °C) to induce recrystallization into different polymorphic forms.[1]

-

Controlled Desolvation: This is a key method for obtaining anhydrous polymorphs. It involves the careful removal of solvent molecules from solvates or hydrates under controlled conditions of temperature and relative humidity (RH). For example, desolvation studies have been conducted at 25 °C/0% RH, 25 °C/50% RH, 25 °C/100% RH, 40 °C/75% RH, and 60 °C/12% RH.[1][3] This process has been successfully used to form AH-I, AH-II, and AH-V.[1][4]

Characterization Techniques

A comprehensive characterization of the different solid forms of this compound is achieved through a combination of analytical techniques.[1][3]

-

Powder X-ray Diffraction (PXRD): This is a primary technique for identifying and distinguishing between different crystalline forms based on their unique diffraction patterns. The crystal structures of several new forms of this compound have been solved using PXRD data.[1][3]

-